(5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone
Description
(5-Bromo-6-chloropyridin-3-yl)(imino)methyl-λ⁶-sulfanone is a sulfanone derivative characterized by a pyridine ring substituted with bromine and chlorine at positions 5 and 6, respectively, and an imino-sulfanone functional group.
Properties
IUPAC Name |
(5-bromo-6-chloropyridin-3-yl)-imino-methyl-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2OS/c1-12(9,11)4-2-5(7)6(8)10-3-4/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMBHFFRAPPCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC(=C(N=C1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.55 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone typically involves multi-step organic reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The imino group can be oxidized to form an oxime.
Reduction: : The compound can be reduced to remove the halogens or modify the imino group.
Substitution: : The halogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound may have potential biological activity, such as antimicrobial or antiviral properties.
Medicine: : It could be explored for its therapeutic potential in drug development.
Industry: : Its unique chemical properties may make it useful in various industrial applications, such as in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which (5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares (5-bromo-6-chloropyridin-3-yl)(imino)methyl-λ⁶-sulfanone with two closely related sulfanones:
Key Observations :
- Halogenation Effects: The target compound’s bromine and chlorine substituents likely enhance electrophilicity and binding affinity compared to non-halogenated analogs like dimethyl[(pyridin-3-yl)imino]-λ⁶-sulfanone. Halogens also increase molecular weight and polar surface area, impacting solubility .
- Functional Group Variations : The absence of alkyl groups in the target compound may limit its lipophilicity relative to dimethyl-substituted analogs, affecting membrane permeability .
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